Bienvenue dans la boutique en ligne BenchChem!

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride

Regioisomerism Lipophilicity Drug Design

This 1,2,4-oxadiazol-3-yl ethanamine HCl building block features a bidentate H-bond donor primary amine for kinase/protease targeting. The α-methyl branch shields against MAO deamination, improving metabolic stability. The 5-ethoxymethyl group provides intermediate lipophilicity ideal for CNS/oral drug programs. HCl salt ensures reliable aqueous solubility for dose-response assays. Supplied as racemate with chiral resolution potential. For reproducible SAR, specify CAS 2309474-74-4—regioisomer and salt form critically impact outcomes.

Molecular Formula C7H14ClN3O2
Molecular Weight 207.66
CAS No. 2309474-74-4
Cat. No. B2745950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
CAS2309474-74-4
Molecular FormulaC7H14ClN3O2
Molecular Weight207.66
Structural Identifiers
SMILESCCOCC1=NC(=NO1)C(C)N.Cl
InChIInChI=1S/C7H13N3O2.ClH/c1-3-11-4-6-9-7(5(2)8)10-12-6;/h5H,3-4,8H2,1-2H3;1H
InChIKeyKXKYGDLVZRJTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine Hydrochloride (CAS 2309474-74-4): Structural Identity and Procurement Context


1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with an ethoxymethyl group at the 5-position, an α-methyl-substituted ethanamine at the 3-position, and formulated as the hydrochloride salt (molecular formula C₇H₁₄ClN₃O₂, MW 207.66) . The 1,2,4-oxadiazole scaffold is widely utilized in medicinal chemistry as a bioisosteric replacement for ester and amide functionalities and is present in numerous drug-like molecules under investigation for antimicrobial, anticancer, and anti-inflammatory applications [1]. This specific compound is cataloged under MDL number MFCD31915117 and is offered by multiple chemical suppliers as a research-grade intermediate, typically at ≥95% purity, primarily for use in organic synthesis and early-stage drug discovery .

Why Generic Substitution Fails for 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine Hydrochloride: The Consequences of Regioisomeric, Salt-Form, and Substituent Interchange


Within the 1,2,4-oxadiazol-3-yl ethanamine chemical space, seemingly minor structural alterations—such as relocating the ethoxymethyl group from the 5- to the 3-position, removing the α-methyl branch, or using the free base instead of the hydrochloride salt—can produce substantial differences in physicochemical properties that directly impact experimental reproducibility, synthetic utility, and biological outcomes . Systematic comparisons of 1,2,4- vs. 1,3,4-oxadiazole matched molecular pairs have demonstrated that regioisomeric switching can result in an order-of-magnitude difference in lipophilicity (log D), with corresponding changes in metabolic stability, hERG inhibition, and aqueous solubility [1]. Failure to specify and verify the exact regioisomer, salt form, and substitution pattern at procurement can lead to irreproducible synthetic yields, altered pharmacokinetic profiles in biological assays, and invalid structure–activity relationship (SAR) conclusions in lead optimization programs [2].

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 3-yl-Ethanamine vs. 5-yl-Ethanamine Substitution Defines Lipophilicity and Dipole Vector

The target compound (CAS 2309474-74-4) bears the ethanamine at the 3-position and ethoxymethyl at the 5-position of the 1,2,4-oxadiazole ring. Its regioisomer, 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine (CAS 1480633-51-9, free base), reverses these substituent positions. The 1,2,4-oxadiazole ring is inherently asymmetric, and the position of substituents alters the molecular dipole moment and electronic distribution, which in turn modulates target binding, solubility, and metabolic stability [1]. Systematic matched-pair analysis across the AstraZeneca compound collection has shown that regioisomeric switching within oxadiazole series can produce an order-of-magnitude difference in log D [2]. While compound-specific experimental log D values for this pair are not publicly available, the regioisomer CAS 1480633-51-9 has a reported predicted log P of 0.25 (by Fluorochem), indicating moderate lipophilicity for the free base . The target compound, as the hydrochloride salt of the 3-yl-ethanamine regioisomer, is expected to exhibit a distinct log D profile, with lower lipophilicity at physiological pH due to the protonated amine, directly influencing membrane permeability and off-target binding profiles .

Regioisomerism Lipophilicity Drug Design

Hydrochloride Salt Advantage: Enhanced Aqueous Solubility and Stability vs. Free Base Form

The target compound is supplied as the hydrochloride salt (CAS 2309474-74-4), whereas the corresponding free base is cataloged under CAS 1250422-61-7. Hydrochloride salt formation is a well-established strategy to improve aqueous solubility, chemical stability, and handling characteristics of amine-containing compounds . While experimentally measured aqueous solubility for the target hydrochloride salt has not been disclosed in the peer-reviewed literature, solubility data for structurally analogous 1,2,4-oxadiazole-3-ethanamine hydrochlorides indicate water solubility ≥25 mg/mL, representing a substantial improvement over the free base form . The hydrochloride salt also provides superior long-term storage stability compared to the free base, which is susceptible to oxidation and atmospheric CO₂ absorption, potentially forming carbamate byproducts that compromise purity and assay reproducibility .

Salt Form Aqueous Solubility Formulation

α-Methyl Branch: Steric and Metabolic Differentiation from the Unsubstituted Methanamine Homolog

The target compound features an α-methyl-substituted ethanamine side chain at the oxadiazole 3-position, distinguishing it from the methanamine homolog (CAS 2503203-43-6), which lacks this methyl branch. The presence of the α-methyl group introduces a chiral center (racemic mixture unless otherwise specified) and increases steric bulk adjacent to the primary amine, which can influence the compound's interaction with biological targets, its susceptibility to amine oxidase metabolism, and its conformational flexibility [1]. In medicinal chemistry, α-methyl substitution on amine-containing side chains is a recognized strategy to modulate metabolic stability; primary amines without α-substitution are more rapidly deaminated by monoamine oxidases (MAO), whereas α-methyl branching can reduce the rate of oxidative deamination, potentially extending the compound's half-life in biological assays [2]. The molecular weight difference (207.66 vs. 193.6 for the methanamine homolog) and the altered steric profile mean that this compound cannot be directly substituted with the methanamine analog without altering SAR outcomes .

Steric Effects Metabolic Stability Homolog Comparison

Primary vs. N-Methyl Secondary Amine: Hydrogen-Bond Donor Capacity and pKa Differentiation

The target compound contains a primary amine (—NH₂), whereas the closely related analog 1,2,4-oxadiazole-3-ethanamine, 5-(ethoxymethyl)-N-methyl-, hydrochloride (CAS 1332529-22-2) features an N-methyl secondary amine (—NHCH₃). This difference is pharmacologically significant: primary amines are stronger hydrogen-bond donors (two H-bond donor sites vs. one for secondary amines) and exhibit different pKa values, typically ~9–10 for primary aliphatic amines vs. ~10–11 for secondary N-methyl amines [1]. The higher hydrogen-bond donor capacity of the primary amine in the target compound enhances its ability to engage in bidentate interactions with biological targets such as kinase hinge regions or protease active sites [2]. Conversely, the N-methyl analog may exhibit improved membrane permeability due to reduced hydrogen-bond donor count and increased lipophilicity from the additional methyl group . The choice between these two analogs should be guided by the intended pharmacophore model and target engagement requirements of the specific research program.

Amine Functionality Hydrogen Bonding Pharmacophore

Ethoxymethyl at Position 5: Lipophilicity and Solubility Modulation vs. 5-Methyl and 5-Trifluoromethyl Analogs

The 5-ethoxymethyl substituent (—CH₂OCH₂CH₃) is a deliberate design element that balances lipophilicity and solubility. Compared to the 5-methyl analog 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride (CAS 1258652-50-4), the ethoxymethyl group introduces an additional oxygen atom and two extra carbon atoms, increasing both molecular weight and hydrogen-bond acceptor capacity (from 3 to 4 H-bond acceptors) . This substitution pattern is characteristic of lead optimization efforts aimed at improving aqueous solubility while maintaining sufficient lipophilicity for membrane permeation . At the opposite extreme, the 5-trifluoromethyl analog (CAS 1244059-17-3) introduces strong electron-withdrawing character that significantly depresses the pKa of the oxadiazole ring and alters metabolic pathways . The ethoxymethyl group thus occupies an intermediate physicochemical space, offering a distinct profile from both the minimalist 5-methyl and the highly electron-deficient 5-CF₃ variants, which may be advantageous for programs requiring balanced ADME properties without extreme lipophilicity or polarity [1].

Lipophilicity Tuning Substituent Effects ADME Optimization

Optimal Research and Industrial Application Scenarios for 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine Hydrochloride Based on Differentiated Evidence


Lead Optimization in Kinase and Protease Drug Discovery Requiring Primary Amine Pharmacophores

In structure-based drug design programs targeting kinase hinge regions or protease active sites, the primary amine of this compound provides bidentate hydrogen-bond donor capacity (two H-bond donor sites) that is absent in the N-methyl analog (CAS 1332529-22-2) [1]. The α-methyl branch may confer partial protection against MAO-mediated oxidative deamination compared to unsubstituted methanamine scaffolds, potentially improving metabolic stability in cell-based assays. The hydrochloride salt form ensures reliable aqueous solubility (≥25 mg/mL for analogous compounds), facilitating accurate dose–response studies in biochemical and cellular pharmacology .

Building Block for Parallel Synthesis of 1,2,4-Oxadiazole-Focused Compound Libraries

The primary amine handle at the 3-position of the 1,2,4-oxadiazole core enables straightforward derivatization via amide bond formation, reductive amination, or sulfonamide coupling, making this compound an ideal diversification point for parallel library synthesis. Unlike the regioisomer CAS 1480633-51-9 (where the ethanamine is at the 5-position), the 3-yl-ethanamine orientation in this compound places the reactive amine at a position with distinct electronic character due to the asymmetric oxadiazole ring, potentially yielding different reactivity and product profiles in library production [2].

Physicochemical Property Optimization in CNS and Oral Drug Candidates

The 5-ethoxymethyl substituent provides an intermediate lipophilicity profile between the overly polar 5-methyl analog (CAS 1258652-50-4) and the highly lipophilic and electron-deficient 5-CF₃ analog (CAS 1244059-17-3), positioning this compound favorably for CNS or oral drug programs that require balanced LogP, acceptable solubility, and moderate P-glycoprotein efflux liability [3]. The hydrochloride salt form further enhances gastrointestinal solubility, making it suitable for oral formulation screening in preclinical pharmacokinetic studies.

Chiral Probe Development for Stereochemical SAR Exploration

The α-methyl group on the ethanamine side chain introduces a chiral center, and this compound is supplied as the racemic mixture. For research groups investigating stereochemistry-dependent biological activity, this racemate serves as the starting point for chiral resolution or enantioselective synthesis. The resulting single enantiomers can be compared in biological assays to determine eudysmic ratios, providing valuable stereochemical SAR data that is not accessible with the achiral methanamine homolog (CAS 2503203-43-6) .

Quote Request

Request a Quote for 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.